N2,N5-Dibenzyloxycarbonyl-L-ornithine

Peptide synthesis Protecting group strategy Hydrogenolysis

N2,N5-Dibenzyloxycarbonyl-L-ornithine (synonyms: Z-Orn(Z)-OH, Cbz-Orn(Cbz)-OH, Nα,Nδ-di-Z-L-ornithine) is a symmetrically protected L-ornithine derivative in which both the α-amino (N2) and δ-amino (N5) groups are masked by benzyloxycarbonyl (Cbz, also abbreviated Z) protecting groups. With the molecular formula C₂₁H₂₄N₂O₆ and a molecular weight of 400.43 g·mol⁻¹, it belongs to the class of bis-carbamate-protected amino acids primarily employed as intermediates in solution-phase peptide synthesis and as precursors for arginine derivatives.

Molecular Formula C21H24N2O6
Molecular Weight 400.4 g/mol
Cat. No. B7772928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N5-Dibenzyloxycarbonyl-L-ornithine
Molecular FormulaC21H24N2O6
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)
InChIKeyVBENHRFIEOLOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N5-Dibenzyloxycarbonyl-L-ornithine (CAS 2274-58-0): A Bis-Cbz-Protected Ornithine Building Block for Solution-Phase Peptide Synthesis


N2,N5-Dibenzyloxycarbonyl-L-ornithine (synonyms: Z-Orn(Z)-OH, Cbz-Orn(Cbz)-OH, Nα,Nδ-di-Z-L-ornithine) is a symmetrically protected L-ornithine derivative in which both the α-amino (N2) and δ-amino (N5) groups are masked by benzyloxycarbonyl (Cbz, also abbreviated Z) protecting groups [1]. With the molecular formula C₂₁H₂₄N₂O₆ and a molecular weight of 400.43 g·mol⁻¹, it belongs to the class of bis-carbamate-protected amino acids primarily employed as intermediates in solution-phase peptide synthesis and as precursors for arginine derivatives . The defining characteristic of this compound is the presence of two identical Cbz moieties, which are removed simultaneously under hydrogenolytic or strongly acidic conditions—a feature that fundamentally distinguishes it from orthogonally protected ornithine derivatives such as Fmoc-Orn(Boc)-OH or Boc-Orn(Z)-OH .

Why N2,N5-Dibenzyloxycarbonyl-L-ornithine Cannot Be Casually Replaced by Fmoc-Orn(Boc)-OH or Boc-Orn(Z)-OH


The procurement decision for a protected ornithine building block is governed by the deprotection logic of the entire synthetic route, not by interchangeability of individual reagents. N2,N5-Dibenzyloxycarbonyl-L-ornithine carries two identical Cbz groups that are both removed under the same conditions—catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH, HF, or BBr₃)—meaning both amino groups are unveiled simultaneously at a single synthetic stage . By contrast, Fmoc-Orn(Boc)-OH employs an orthogonal strategy: the Fmoc group is base-labile (piperidine) while the Boc group is acid-labile (TFA), enabling sequential, staged deprotection during solid-phase peptide synthesis (SPPS) . Boc-Orn(Z)-OH similarly provides orthogonality but in the reverse direction (Boc removed by acid, Z by hydrogenolysis). Substituting any of these for another without redesigning the protection/deprotection sequence will result in either premature deprotection, incompatible reaction conditions, or an inability to achieve the desired selectivity . The bis-Cbz ornithine is therefore irreplaceable in solution-phase routes where a double hydrogenolytic global deprotection step is planned as the final or penultimate transformation .

Quantitative Differentiation Evidence for N2,N5-Dibenzyloxycarbonyl-L-ornithine Against Closest Analogs


Deprotection Simultaneity: One-Step Simultaneous Unmasking of Both Amino Groups Versus Staged Orthogonal Removal

N2,N5-Dibenzyloxycarbonyl-L-ornithine enables simultaneous deprotection of both Nα and Nδ amino groups in a single hydrogenolytic step (H₂, Pd-C) or under strong acid treatment (HBr/AcOH, HF, BBr₃) . In contrast, the most commonly procured orthogonally protected ornithine derivative, Fmoc-Orn(Boc)-OH, requires a two-stage deprotection sequence: Fmoc removal by piperidine (20% v/v in DMF, typically 2 × 5–10 min) followed by Boc removal with TFA (typically 95% TFA, 30 min–2 h) . The bis-Cbz strategy reduces the number of deprotection steps from two to one when simultaneous amine liberation is desired, and is compatible with substrates that cannot tolerate repetitive acid or base exposure .

Peptide synthesis Protecting group strategy Hydrogenolysis Solution-phase synthesis

Synthetic Route Compatibility: Solution-Phase vs. Solid-Phase Peptide Synthesis Preference

The benzyloxycarbonyl (Cbz) protecting group is historically and practically positioned as the archetypal protecting group for solution-phase peptide synthesis, where intermediate isolation, staged purification, and final global deprotection are integral to the workflow . This contrasts with Fmoc and Boc, which dominate modern solid-phase peptide synthesis (SPPS) . N2,N5-Dibenzyloxycarbonyl-L-ornithine, by carrying two Cbz groups, is inherently aligned with solution-phase methodologies. The AAPPTec resource explicitly states: 'Benzyloxycarbonyl, abbreviated Z or Cbz, has long been utilized in solution phase peptide synthesis, but has little application in solid phase synthesis' . The Aladdin resource further clarifies that Cbz occupies a distinct niche: 'Cbz does not occupy the same position as Fmoc and Boc. The most common α-amino protecting groups in solid-phase peptide synthesis are Fmoc and Boc, whereas Z/Cbz is more commonly encountered in solution-phase synthesis' .

Solution-phase peptide synthesis SPPS Route design Cbz chemistry

Chemical Stability Profile: Cbz Stability Under Basic and Mildly Acidic Conditions

The Cbz group provides stability under neutral and basic conditions while being labile to hydrogenolysis and strong acid . This stability profile has practical implications for multi-step synthesis: Cbz-protected substrates can tolerate Boc removal conditions (TFA), Fmoc removal conditions (piperidine), and a range of coupling and transformation conditions that would cleave other protecting groups . The bis-Cbz ornithine therefore enables synthetic sequences in which acid-labile (Boc-type) or base-labile (Fmoc-type) transformations are performed at other positions in the molecule without affecting the ornithine protecting groups. By comparison, the Boc groups of N2,N5-di-Boc-L-ornithine are labile to TFA, and the Fmoc groups of N2,N5-di-Fmoc-L-ornithine are labile to piperidine—each precluding certain reaction conditions during synthesis .

Protecting group stability Orthogonality Reaction condition tolerance Multi-step synthesis

Commercial Purity Benchmark: HPLC Purity ≥98% with Controlled Moisture Content

Commercially available N2,N5-Dibenzyloxycarbonyl-L-ornithine is supplied with a minimum HPLC purity of 98% and moisture content ≤0.5%, as specified by multiple independent vendors . BOC Sciences lists the product (Catalog BAT-003201) at ≥98% (HPLC) . Capotchem specifies 98% (Min, HPLC) with moisture ≤0.5% Max . The compound's predicted physical properties include a boiling point of 653.3±55.0 °C, density of 1.258 g/cm³, and a predicted pKa of 3.94±0.21 . Storage conditions are specified as sealed in dry conditions at 2–8 °C . These specifications provide procurement benchmarks for quality assessment; suppliers offering substantially lower purity or lacking moisture specifications may deliver material unsuitable for sensitive peptide coupling reactions where water content can quench activated ester intermediates.

Quality specification HPLC purity Procurement Vendor comparison

Symmetric vs. Orthogonal Protection: Strategic Implications for Arginine Precursor Synthesis

One of the most notable applications of N2,N5-dibenzyloxycarbonyl-L-ornithine is as a precursor for L-arginine derivatives, where the guanidinium group of arginine is introduced late in the synthetic sequence onto a fully protected ornithine scaffold [1]. The symmetric bis-Cbz protection is strategically advantageous for this application: both amino groups are protected identically and can be unveiled simultaneously after guanidinylation of the δ-amino group, avoiding the need for differential protection. By contrast, orthogonally protected analogs such as Fmoc-Orn(Boc)-OH require sequential deprotection, which may expose the α-amino group prematurely during side-chain guanidinylation, necessitating re-protection or leading to side reactions . The Shiseido patent (WO2000017144) exemplifies the industrial utility of this compound class, describing the production of ornithine amide derivatives from L-ornithine hydrochloride reacted with benzyloxycarbonyl chloride [2].

Arginine synthesis Guanidinylation Ornithine scaffold Late-stage functionalization

Optimal Procurement and Application Scenarios for N2,N5-Dibenzyloxycarbonyl-L-ornithine in Research and Industrial Settings


Solution-Phase Synthesis of Peptides Requiring Simultaneous Dual Amino Group Liberation

When a peptide synthesis route is designed entirely in solution phase and the target molecule requires both the α- and δ-amino groups of ornithine to be deprotected at the same synthetic stage (e.g., prior to a macrocyclization or global deprotection step), N2,N5-Dibenzyloxycarbonyl-L-ornithine is the building block of choice. Both Cbz groups are removed in a single catalytic hydrogenolysis step (H₂, Pd-C) . This avoids the two-stage deprotection sequence required by orthogonally protected analogs such as Fmoc-Orn(Boc)-OH, reducing process steps, solvent consumption, and cumulative yield loss. The Aladdin resource rates solution-phase construction of amino acid/peptide intermediates as a 'High' suitability scenario for Cbz-protected substrates .

Arginine Derivative Synthesis via Late-Stage Guanidinylation of the δ-Amino Group

In the synthesis of L-arginine derivatives and arginine-containing peptide analogs, N2,N5-Dibenzyloxycarbonyl-L-ornithine provides an ideal scaffold for late-stage guanidinylation at the Nδ position [1]. Because both amino groups bear identical Cbz protection, guanidinylation can be performed without concern for regioselective deprotection, and both protecting groups are subsequently removed in a single global deprotection step. This strategy is particularly valuable in medicinal chemistry programs synthesizing arginine analog libraries, where the synthetic efficiency gained by eliminating multiple protection/deprotection manipulations translates directly to higher throughput and reduced cost per compound [1].

Multi-Step Synthetic Routes Requiring Tolerance to Both Basic and Acidic Conditions

For complex synthetic sequences in which the ornithine-containing intermediate must survive exposure to both basic conditions (e.g., Fmoc deprotection with piperidine at other amino acid residues) and acidic conditions (e.g., Boc deprotection with TFA, or acidic workup), the bis-Cbz ornithine offers a uniquely stable intermediate . Neither piperidine nor TFA cleaves the Cbz groups under standard conditions, allowing the protected ornithine to persist through multiple orthogonal transformations at other positions in the molecule. This tolerance is not available from bis-Boc-ornithine (labile to TFA) or bis-Fmoc-ornithine (labile to piperidine), making the bis-Cbz variant the only symmetric bis-protected ornithine suitable for routes involving both acid and base treatment .

Industrial-Scale Solution-Phase Production of Ornithine-Containing Intermediates

The Shiseido patent (WO2000017144) demonstrates the industrial applicability of dibenzyloxycarbonyl-L-ornithine, describing its preparation from L-ornithine hydrochloride and benzyloxycarbonyl chloride and its subsequent conversion to ornithine amide derivatives for cosmetic and pharmaceutical applications [2]. The mature and scalable introduction chemistry of Cbz groups (Cbz-Cl under aqueous basic conditions, or I₂-catalyzed mild conditions) supports cost-effective large-scale production . For CDMOs and industrial peptide manufacturers evaluating protected ornithine building blocks for scale-up, the bis-Cbz derivative benefits from well-established large-scale protection/deprotection protocols and the relative low cost of benzyl chloroformate compared to Fmoc-Cl or Fmoc-OSu .

Quote Request

Request a Quote for N2,N5-Dibenzyloxycarbonyl-L-ornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.